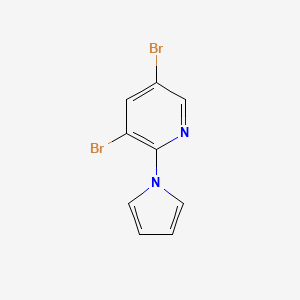

3,5-dibromo-2-(1H-pyrrol-1-yl)pyridine

Description

Structural Classification and Nomenclature within Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are organic cyclic compounds where at least one carbon atom in the ring is replaced by a nitrogen atom. They are broadly classified based on the ring size (e.g., five-membered, six-membered), the number of heteroatoms, and the degree of saturation. Pyridine (B92270) is a six-membered aromatic heterocycle with one nitrogen atom, while pyrrole (B145914) is a five-membered aromatic heterocycle with one nitrogen atom.

The compound 3,5-dibromo-2-(1H-pyrrol-1-yl)pyridine is structurally classified as a disubstituted pyridine. The nomenclature indicates a pyridine ring as the parent heterocycle. The locants "3,5-dibromo" specify the positions of two bromine atoms on the pyridine ring. The substituent at the 2-position is a "1H-pyrrol-1-yl" group, signifying that the pyrrole ring is attached to the pyridine ring via the nitrogen atom of the pyrrole.

Table 1: Structural and Nomenclature Details

| Feature | Description |

| Parent Heterocycle | Pyridine |

| Substituents on Pyridine | Two bromine atoms, one 1H-pyrrol-1-yl group |

| Position of Bromine Atoms | 3 and 5 |

| Position of Pyrrole Group | 2 |

| Attachment Point of Pyrrole | Nitrogen atom (N-1) |

| IUPAC Name | This compound |

Synthetic Utility of Polyhalogenated Pyridine Scaffolds in Organic Chemistry

Polyhalogenated pyridine scaffolds are highly versatile intermediates in organic synthesis. The presence of multiple halogen atoms, which are good leaving groups, allows for selective functionalization through various cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. This enables the introduction of a wide array of substituents, including aryl, alkyl, and amino groups, onto the pyridine ring.

The differential reactivity of the halogen atoms based on their position on the pyridine ring can be exploited for sequential and site-selective modifications, providing access to complex and highly functionalized pyridine derivatives. These derivatives are key components in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic and photophysical properties.

Significance of Pyrrole Annulation in Heterocyclic Chemistry

Pyrrole annulation, the formation of a pyrrole ring onto an existing molecular framework, is a fundamental process in heterocyclic chemistry. The pyrrole moiety is a key structural motif in a vast number of natural products and biologically active molecules, including heme, chlorophyll, and various alkaloids. The incorporation of a pyrrole ring can significantly influence the biological activity and physical properties of a molecule.

Several methods are employed for pyrrole synthesis, with the Clauson-Kaas reaction being a prominent example for the synthesis of N-substituted pyrroles from primary amines and 2,5-dialkoxytetrahydrofurans beilstein-journals.orgbeilstein-journals.org. This reaction is particularly useful for attaching a pyrrole ring to a heterocyclic amine, such as an aminopyridine.

Research Context and Scope for this compound

The compound this compound is a subject of research interest primarily due to its potential as a versatile building block in the synthesis of more complex molecules. The presence of two bromine atoms on the pyridine ring offers two reactive sites for further chemical transformations, while the pyrrole moiety can also be functionalized.

The scope of research on this compound includes the development of efficient synthetic routes, the exploration of its reactivity in various chemical reactions, and the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. For instance, related pyrrolo[2,3-b]pyridine derivatives have been investigated as kinase inhibitors google.com. While specific experimental data for the title compound is not extensively documented in publicly available literature, its synthesis can be postulated based on established chemical reactions. A plausible synthetic approach involves the Clauson-Kaas reaction of 3,5-dibromo-2-aminopyridine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst. The starting material, 3,5-dibromo-2-aminopyridine, can be synthesized from 2-aminopyridine (B139424) through bromination orgsyn.org.

Table 2: Potential Research Applications

| Research Area | Potential Application of this compound |

| Medicinal Chemistry | Synthesis of novel kinase inhibitors and other biologically active compounds. |

| Materials Science | Preparation of new organic materials with specific electronic or photophysical properties. |

| Organic Synthesis | A versatile building block for the construction of complex heterocyclic systems via cross-coupling reactions. |

Structure

3D Structure

Properties

Molecular Formula |

C9H6Br2N2 |

|---|---|

Molecular Weight |

301.96 g/mol |

IUPAC Name |

3,5-dibromo-2-pyrrol-1-ylpyridine |

InChI |

InChI=1S/C9H6Br2N2/c10-7-5-8(11)9(12-6-7)13-3-1-2-4-13/h1-6H |

InChI Key |

DTEAJRJZIXCYLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C(C=N2)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Dibromo 2 1h Pyrrol 1 Yl Pyridine and Its Analogues

Strategies for Constructing the Core Pyridine-Pyrrole Framework

The synthesis of the 3,5-dibromo-2-(1H-pyrrol-1-yl)pyridine core structure can be approached through established methods of heterocyclic chemistry. A plausible and efficient route involves the initial synthesis of a key precursor, 2-amino-3,5-dibromopyridine (B40352), followed by the construction of the pyrrole (B145914) ring.

A common challenge in the synthesis of 2-amino-3,5-dibromopyridine is controlling the bromination of 2-aminopyridine (B139424) to prevent over-bromination, which leads to the formation of byproducts. rsc.org One established method involves the bromination of 2-aminopyridine using N-bromosuccinimide (NBS) in a suitable solvent like acetone. Careful control of the stoichiometry of the brominating agent is crucial to maximize the yield of the desired product and minimize the formation of 2-amino-3,5-dibromopyridine as a byproduct. rsc.org An alternative procedure involves the bromination of 2-aminopyridine with bromine in acetic acid, which can also yield the desired dibrominated product, although purification from the monobrominated and other isomeric byproducts is necessary. alfa-chemistry.com

Once 2-amino-3,5-dibromopyridine is obtained, the pyrrole ring can be constructed using well-established cyclization reactions.

Annulation and Cyclization Reactions

The Paal-Knorr pyrrole synthesis is a classic and widely used method for the formation of pyrroles from 1,4-dicarbonyl compounds and primary amines. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, this would involve the reaction of 2-amino-3,5-dibromopyridine with a 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran, which serves as a stable precursor to succinaldehyde. ias.ac.inrgmcet.edu.in

The reaction is typically carried out in the presence of an acid catalyst, such as acetic acid, and often requires heating. ias.ac.inrgmcet.edu.in The mechanism involves the initial formation of a hemiaminal between the primary amine of the pyridine (B92270) precursor and one of the carbonyl groups of the dicarbonyl compound. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrrole ring. wikipedia.org The use of microwave irradiation has been shown to accelerate this transformation, often leading to higher yields in shorter reaction times. arkat-usa.org

Another related and effective method is the Clauson-Kaas pyrrole synthesis, which specifically utilizes 2,5-dialkoxytetrahydrofurans as the 1,4-dicarbonyl surrogate. beilstein-journals.org This reaction is also acid-catalyzed and proceeds through a similar mechanism to the Paal-Knorr synthesis. Various catalysts, including Brønsted and Lewis acids, have been employed to promote this reaction under both conventional heating and microwave conditions. beilstein-journals.orgnih.gov

Multicomponent Reaction Approaches for Heterocycle Formation

While specific multicomponent reactions for the direct synthesis of this compound are not extensively documented, the principles of multicomponent reaction design could be applied. Such an approach would involve the simultaneous reaction of three or more starting materials to form the target molecule in a single synthetic operation. A hypothetical multicomponent strategy could involve a reaction between a 3,5-dibromopyridine (B18299) derivative, an amine, and a dicarbonyl compound or its equivalent, although the development of such a process would require significant experimental investigation.

Selective Functionalization and Derivatization via Cross-Coupling Reactions

The presence of two bromine atoms on the pyridine ring of this compound makes it an ideal substrate for further functionalization through palladium-catalyzed cross-coupling reactions. These reactions allow for the selective formation of new carbon-carbon and carbon-heteroatom bonds at the C3 and C5 positions of the pyridine ring.

Palladium-Catalyzed C-C, C-N, and C-Heteroatom Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the construction of complex molecular architectures from readily available starting materials. nih.gov For dihalogenated pyridines, the regioselectivity of the coupling reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions. In the case of 3,5-dibromopyridines, the electronic and steric environment of the two bromine atoms can influence their relative reactivity.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or a boronic ester. nih.gov This reaction has been widely applied to the functionalization of halogenated pyridines. rsc.org

For 3,5-dibromopyridines, selective mono- or di-arylation can often be achieved. The regioselectivity of the first coupling can be influenced by substituents on the pyridine ring. For instance, in unsymmetrical 3,5-dibromopyridines, a substituent at the C2 position can direct the initial coupling to the C3 position. rsc.org The choice of palladium catalyst and ligands is also critical in controlling the outcome of the reaction. For example, the use of bulky phosphine (B1218219) ligands can favor mono-arylation.

Below is a table summarizing representative conditions for Suzuki-Miyaura coupling of related dibromopyridine systems, which can be extrapolated to predict the behavior of this compound.

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product(s) | Reference |

| 3,5-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Ethanol/Water | 3-Bromo-5-phenylpyridine and 3,5-diphenylpyridine | rsc.org |

| 2,4-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | KOH / n-Bu₄NBr | Toluene | Regioselective C4-arylation | acs.org |

| 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water/Methanol | Mono- and di-arylated products | nih.gov |

The Sonogashira coupling reaction provides a powerful method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. nih.gov This reaction is particularly useful for introducing alkynyl moieties onto heterocyclic scaffolds.

The regioselective Sonogashira coupling of polyhalogenated pyridines has been a subject of study. For example, in the case of 3,5-dibromo-2,6-dichloropyridine, a close analog of the title compound, selective mono-, di-, tri-, and tetra-alkynylation could be achieved by carefully controlling the reaction conditions. nih.gov The reactivity of the different halogen atoms can vary, allowing for sequential and site-selective functionalization. It is generally observed that the C3 and C5 positions in such systems are more reactive towards Sonogashira coupling than the C2 and C6 positions. nih.gov

The following table presents typical conditions for the Sonogashira coupling of a related polyhalogenated pyridine, which can serve as a guide for the alkynylation of this compound.

| Substrate | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product(s) | Reference |

| 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Mono-, di-, tri-, and tetra-alkynylated pyridines | nih.gov |

| 3,5-Dibromo-4-pyrone | Various terminal alkynes | Pd(PPh₃)₄ | CuI | Et₃N | Dioxane | Mono-alkynylated products | researchgate.net |

| 9-Substituted-6-chloro-2,8-diiodopurines | Various terminal alkynes | Pd(PPh₃)₄ or Pd₂(dba)₃ | CuI | Et₃N | DMF | Regioselective alkynylation at C2 or C8 | rsc.org |

Buchwald-Hartwig Amination for N-Substitution

The formation of the C–N bond between the pyridine and pyrrole rings in this compound is effectively achieved through the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for constructing carbon-nitrogen bonds. wikipedia.org The reaction's utility stems from its broad substrate scope and functional group tolerance, which overcomes the limitations of traditional methods for N-arylation. wikipedia.org The synthesis of the target compound would involve the coupling of 2,3,5-tribromopyridine (B189629) with pyrrole.

The general mechanism proceeds through a catalytic cycle involving a palladium(0) species. libretexts.org The key steps are:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine ring (specifically at the C2 position) to form a Pd(II) complex. libretexts.org

Amine Coordination and Deprotonation: The pyrrole (acting as the amine) coordinates to the palladium center. A base then deprotonates the pyrrole's N-H bond to form a palladium amido complex.

Reductive Elimination: The final step involves the reductive elimination of the desired N-substituted product, this compound, which regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.orglibretexts.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. For challenging couplings involving heteroaromatic substrates, careful optimization is required. nih.gov Sterically hindered phosphine ligands, such as XPhos or t-BuXPhos, are often employed to facilitate the reductive elimination step. nih.gov Common bases include sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃), and the reaction is typically carried out in anhydrous, aprotic solvents like toluene or 1,4-dioxane. libretexts.orgchemspider.com

| Component | Examples | Function in Reaction |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, [Pd(allyl)Cl]₂, Pd(OAc)₂ | Source of the active Pd(0) catalyst. nih.gov |

| Phosphine Ligand | XPhos, t-BuXPhos, BINAP | Stabilizes the palladium center and promotes key steps like oxidative addition and reductive elimination. nih.govchemspider.com |

| Base | NaOtBu, K₂CO₃, LiHMDS | Deprotonates the pyrrole N-H to facilitate coordination to the palladium complex. libretexts.org |

| Solvent | Toluene, 1,4-Dioxane, THF | Provides an inert medium for the reaction to proceed. libretexts.orgchemspider.com |

Regioselective Reactivity of Bromine Substituents on the Pyridine Ring

The this compound molecule possesses two bromine atoms at distinct positions on the pyridine ring, leading to differential reactivity in subsequent cross-coupling reactions. Regioselectivity, the preference for reaction at one position over another, is governed by the electronic and steric environment of each bromine substituent. wikipedia.org The electron-withdrawing nature of the pyridine nitrogen and the electronic influence of the C2-pyrrolyl group create a non-symmetrical electronic distribution across the ring.

In palladium-catalyzed reactions such as Suzuki or Sonogashira couplings, the C5-Br bond is generally more reactive than the C3-Br bond. This can be attributed to several factors:

Electronic Effects: The pyridine nitrogen atom exerts a strong inductive electron-withdrawing effect, which is more pronounced at the ortho (C2, C6) and para (C4) positions. The C5 position is meta to the nitrogen, making its bromine substituent more susceptible to oxidative addition by a palladium catalyst compared to the C3 bromine.

Steric Hindrance: The pyrrolyl group at the C2 position provides significant steric bulk, potentially hindering the approach of the bulky palladium catalyst to the adjacent C3-Br bond. The C5-Br bond is more sterically accessible.

This differential reactivity allows for sequential functionalization of the pyridine core. By carefully controlling reaction conditions (e.g., temperature, catalyst loading, reaction time), a coupling reaction can be directed to selectively occur at the C5 position, leaving the C3 bromine intact for a subsequent, different transformation. acs.org This stepwise approach is a powerful strategy for synthesizing unsymmetrically substituted diaryl- or aryl-alkynyl pyridine derivatives. acs.orgnih.gov

| Position | Relative Reactivity | Governing Factors | Potential Transformation |

|---|---|---|---|

| C5-Br | Higher | Less steric hindrance; Favorable electronic position (meta to N). | Initial Suzuki, Sonogashira, or Buchwald-Hartwig coupling. acs.orgnih.gov |

| C3-Br | Lower | Steric hindrance from C2-pyrrolyl group; Less electronically favorable position. | Secondary coupling after C5 functionalization. |

Optimization of Reaction Pathways and Process Scale-Up Considerations

Optimizing the synthesis of this compound and its subsequent functionalization is critical for achieving high yields, purity, and cost-effectiveness, particularly when moving from laboratory-scale to industrial production. Optimization typically involves a systematic screening of reaction parameters. For the initial Buchwald-Hartwig amination, this includes evaluating various combinations of palladium precatalysts and phosphine ligands to identify the most efficient catalytic system. nih.gov Base selection is also crucial; a weaker base like K₂CO₃ may be preferred over a strong base like NaOtBu if base-sensitive functional groups are present, though this may require higher temperatures or longer reaction times. libretexts.org

Key considerations for process scale-up include:

Catalyst Loading: Minimizing the amount of expensive palladium catalyst is a primary goal. Reducing catalyst loading from mol% to parts-per-million (ppm) levels is desirable but requires highly efficient and robust catalytic systems. researchgate.net

Thermal Management: Cross-coupling reactions can be exothermic. On a large scale, efficient heat dissipation is necessary to prevent runaway reactions and ensure consistent product quality.

Reagent Addition and Purity: The rate of addition of reagents and their purity can significantly impact the reaction outcome. Impurities in starting materials can poison the catalyst.

Work-up and Purification: Developing a scalable, chromatography-free purification method, such as crystallization or extraction, is essential for industrial applications to reduce costs and solvent waste. researchgate.net The addition of water has been noted in some cases to improve the yield of Buchwald-Hartwig reactions during scale-up. researchgate.net

Synthesis of Structural Analogues and Isomers

The synthetic routes leading to this compound can be readily adapted to generate a wide array of structural analogues and isomers for structure-activity relationship (SAR) studies in medicinal chemistry. nih.govnih.gov

Modification of the Pyrrole Moiety: Analogues can be synthesized by replacing pyrrole with various substituted pyrroles in the initial Buchwald-Hartwig amination step. This allows for the introduction of different functional groups on the pyrrole ring to probe their biological effects.

Modification of the Pyridine Core: The regioselective reactivity of the dibromo-scaffold is key to creating diverse analogues. acs.org

Symmetrical Analogues: Double Suzuki or Sonogashira couplings can be performed (often requiring harsher conditions for the second coupling at C3) to install identical aryl or alkynyl groups at both the C3 and C5 positions.

Unsymmetrical Analogues: A sequential, regioselective approach is more common. An initial coupling is performed under mild conditions to functionalize the more reactive C5 position. After isolation of the mono-substituted intermediate, a second, different coupling partner can be introduced at the C3 position under more forcing conditions. acs.org

Furthermore, starting from different isomers of dihalopyridines (e.g., 2,5-dibromopyridine (B19318) or 2,6-dibromopyridine) and coupling them with pyrrole would yield isomeric products, allowing for the exploration of the positional importance of the substituent groups for biological activity. nih.gov The synthesis of related heterocyclic systems, such as pyrrolo[2,3-b]pyridines (7-azaindoles), can also be achieved through different cyclization strategies starting from functionalized pyridine precursors. researchgate.net

Advanced Spectroscopic and Structural Characterization of 3,5 Dibromo 2 1h Pyrrol 1 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an essential tool for elucidating the molecular structure of organic compounds. A complete analysis for 3,5-dibromo-2-(1H-pyrrol-1-yl)pyridine would require the following studies, for which published data is currently unavailable.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

To date, the ¹H and ¹³C NMR spectra for this compound have not been published. Such data would provide crucial information on the electronic environment of each hydrogen and carbon atom in the molecule. Analysis of chemical shifts (δ), coupling constants (J), and signal multiplicities would be required to assign each signal to its corresponding nucleus in the pyridine (B92270) and pyrrole (B145914) rings. For comparison, the typical ¹³C NMR chemical shifts for an unsubstituted pyridine ring are observed at approximately δ 150 (C2/C6), δ 124 (C3/C5), and δ 136 (C4). Substituents, such as the bromine atoms and the pyrrole ring, would be expected to significantly alter these values.

Heteronuclear NMR (e.g., ¹⁵N NMR) for Nitrogen Environments

There is no available ¹⁵N NMR data for this compound. This technique would be invaluable for probing the electronic environments of the two distinct nitrogen atoms—one in the electron-deficient pyridine ring and the other in the electron-rich pyrrole ring. The chemical shifts would provide insight into the hybridization and bonding characteristics of these nitrogen centers.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides information about the functional groups and bonding arrangements within a molecule. Detailed experimental and theoretical vibrational analysis for this compound is not currently present in the literature.

Analysis of Characteristic Vibrational Modes by FT-IR Spectroscopy

A published FT-IR (Fourier-Transform Infrared) spectrum for this compound is not available. An experimental spectrum would be expected to show characteristic absorption bands for C-H, C=C, and C-N stretching and bending modes of both the pyridine and pyrrole rings. The presence of the C-Br bonds would also give rise to characteristic vibrations, typically in the lower frequency region of the spectrum.

Correlation with Molecular Conformation

Without experimental data from techniques like X-ray crystallography or theoretical calculations (e.g., Density Functional Theory), the preferred molecular conformation of this compound remains undetermined. The dihedral angle between the planes of the pyridine and pyrrole rings is a key conformational feature. In similar 2-arylpyridine structures, this angle is influenced by steric hindrance from substituents adjacent to the bond connecting the two rings. Vibrational spectra, particularly in the low-frequency region, can be sensitive to such conformational details, but this analysis is contingent on the availability of experimental spectra and computational modeling, which are currently lacking for this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. For this compound, with a molecular formula of C₉H₆Br₂N₂, HRMS is essential to distinguish it from other potential isomers or compounds with the same nominal mass.

The theoretically calculated exact mass for the molecular ion [M]⁺ can be compared with the experimentally determined value to confirm the elemental composition. While specific HRMS data for this compound is not detailed in the available literature, the technique remains the gold standard for formula confirmation in chemical synthesis and characterization. acs.org

| Molecular Formula | Isotopologue | Calculated Exact Mass (m/z) |

|---|---|---|

| C₉H₆Br₂N₂ | [C₉H₆⁷⁹Br₂N₂]⁺ | 299.8945 |

| [C₉H₆⁷⁹Br⁸¹BrN₂]⁺ | 301.8925 | |

| [C₉H₆⁸¹Br₂N₂]⁺ | 303.8904 |

In mass spectrometry, particularly under electron impact (EI) ionization, the molecular ion is energetically unstable and can break apart into smaller, characteristic fragments. The analysis of this fragmentation pattern provides valuable information about the molecule's structure. libretexts.org For this compound, several key fragmentation pathways can be predicted.

A hallmark of compounds containing two bromine atoms is the isotopic pattern of the molecular ion peak, which will appear as a characteristic triplet ([M]⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 1:2:1, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. researchgate.net

Predicted fragmentation pathways include:

Loss of Bromine: Initial fragmentation may involve the cleavage of a C-Br bond, resulting in the loss of a bromine radical (•Br) to form [M-Br]⁺ ions.

Inter-ring Cleavage: The bond connecting the pyridine and pyrrole rings can rupture, leading to fragments corresponding to the individual heterocyclic systems.

Ring Fragmentation: The pyridine or pyrrole rings themselves may undergo cleavage, leading to smaller charged fragments.

The analysis of these patterns, often aided by tandem mass spectrometry (MS/MS), allows for the confident structural assignment of the molecule. researchgate.net

| Fragment Ion | Proposed Structure | Nominal m/z | Description |

|---|---|---|---|

| [C₉H₆Br₂N₂]⁺ | Molecular Ion | 300/302/304 | Dibromo isotopic pattern (1:2:1) |

| [C₉H₆BrN₂]⁺ | [M-Br]⁺ | 221/223 | Loss of one bromine atom |

| [C₅H₂Br₂N]⁺ | Dibromopyridyl cation | 235/237/239 | Cleavage of N-C bond to pyrrole |

| [C₄H₄N]⁺ | Pyrrolyl cation | 66 | Cleavage of N-C bond to pyridine |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption or emission of light, providing insights into the electronic structure and chromophoric systems.

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower-energy orbitals (like HOMO) to higher-energy orbitals (like LUMO). libretexts.org The structure of this compound contains conjugated π-systems within the pyridine and pyrrole rings. This extended conjugation allows for π → π* electronic transitions, which are expected to result in strong absorption bands in the UV region. libretexts.orgtanta.edu.eg

The presence of nitrogen atoms with lone pairs of electrons also introduces the possibility of n → π* transitions. uzh.ch These transitions are typically weaker in intensity compared to π → π* transitions. uzh.ch The bromine atoms act as auxochromes, and their electron-withdrawing nature and lone-pair electrons can modulate the energy of the molecular orbitals, potentially causing a shift in the absorption maxima (λmax). Studies on the related compound 4-(pyrrol-1-yl)pyridine show a visible band maximum that shifts to longer wavelengths (a bathochromic shift) with increasing solvent polarity, which is characteristic of a π→π* transition. preprints.org

| Transition Type | Orbitals Involved | Expected Intensity | Description |

|---|---|---|---|

| π → π | π bonding to π antibonding | High | Associated with the conjugated aromatic system. youtube.com |

| n → π | Non-bonding (N lone pair) to π antibonding | Low | Involves excitation of lone-pair electrons on nitrogen. uzh.ch |

Photoluminescence spectroscopy examines the emission of light (fluorescence or phosphorescence) from a molecule after it has absorbed photons. While many aromatic compounds are fluorescent, specific structural features can quench this emission. Research on related compounds, such as methylated derivatives of 4-(pyrrol-1-yl)pyridine, has shown them to be non-fluorescent in aqueous solutions. nih.gov

Furthermore, the presence of heavy atoms like bromine in a molecule tends to significantly decrease or completely quench fluorescence. This phenomenon, known as the "heavy-atom effect," enhances the rate of intersystem crossing—a non-radiative transition from the excited singlet state to the triplet state. This process competes with fluorescence, thereby reducing its intensity. Given these factors, this compound is not expected to exhibit significant luminescent properties.

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org A single-crystal X-ray diffraction analysis of this compound would provide unambiguous structural information.

Although a specific crystal structure for this compound is not available in the surveyed literature, the technique would yield critical data, including:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the connectivity and geometry of the molecule.

Dihedral Angle: The torsion or dihedral angle between the planes of the pyridine and pyrrole rings is a key structural parameter, indicating the degree of planarity of the molecule.

Intermolecular Interactions: Identification of non-covalent interactions in the crystal lattice, such as π-π stacking between aromatic rings, hydrogen bonds, or halogen bonding involving the bromine atoms. These interactions govern the solid-state packing and influence the material's physical properties.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Detailed crystallographic data, including unit cell dimensions, space group, bond lengths, and bond angles for this compound are not available in published literature. Single-crystal X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. This analysis would provide precise information on the molecular geometry, conformation, and the absolute configuration of the compound.

A representative, but empty, data table for crystallographic information is provided below for illustrative purposes.

Table 1: Hypothetical Crystallographic Data for this compound| Parameter | Value |

|---|---|

| Empirical formula | C₉H₆Br₂N₂ |

| Formula weight | 317.97 |

| Temperature (K) | - |

| Wavelength (Å) | - |

| Crystal system | - |

| Space group | - |

| Unit cell dimensions | |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | - |

| β (°) | - |

| γ (°) | - |

| Volume (ų) | - |

| Z | - |

| Density (calculated) (Mg/m³) | - |

| Absorption coefficient (mm⁻¹) | - |

| F(000) | - |

| Crystal size (mm³) | - |

| Theta range for data collection (°) | - |

| Reflections collected | - |

| Independent reflections | - |

| R(int) | - |

| Goodness-of-fit on F² | - |

| Final R indices [I>2sigma(I)] | - |

Analysis of Crystal Packing and Intermolecular Interactions

A representative, but empty, data table for Hirshfeld surface analysis is provided below for illustrative purposes.

Table 2: Hypothetical Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis| Contact Type | Contribution (%) |

|---|---|

| H···H | - |

| Br···H / H···Br | - |

| C···H / H···C | - |

| N···H / H···N | - |

| Br···Br | - |

| C···C | - |

| Br···C / C···Br | - |

Polymorphism and Co-crystallization Studies

There are no published studies on the polymorphism or co-crystallization of this compound. Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study in materials science and pharmaceuticals as different polymorphs can exhibit distinct physical properties. Co-crystallization involves crystallizing a target molecule with a second component (a coformer) to form a new crystalline solid with potentially altered properties. Given the presence of bromine atoms (halogen bond donors) and nitrogen atoms (hydrogen and halogen bond acceptors), this compound would be a candidate for co-crystallization studies with various coformers.

Computational and Theoretical Investigations of 3,5 Dibromo 2 1h Pyrrol 1 Yl Pyridine Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy

Density Functional Theory (DFT) has emerged as a powerful tool for the theoretical study of molecular systems. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of a molecule's electronic structure and properties.

Optimization of Ground State Molecular Structures

For a closely related compound, 3,5-dibromo-2,6-dimethoxy pyridine (B92270), DFT calculations have been performed to determine its optimized geometry. nih.gov By analogy, it is expected that 3,5-dibromo-2-(1H-pyrrol-1-yl)pyridine would exhibit a planar pyridine ring, with the pyrrole (B145914) ring likely twisted at an angle relative to the pyridine ring to minimize steric hindrance. The bromine atoms would be situated in the plane of the pyridine ring.

| Bond | Predicted Length (Å) |

| C-Br | 1.89 |

| C-N (Pyridine) | 1.34 |

| C-C (Pyridine) | 1.39 |

| C-N (Pyrrole) | 1.38 |

| C-C (Pyrrole) | 1.37 |

| N-C (inter-ring) | 1.45 |

| Angle | Predicted Value (°) |

| C-C-Br | 120 |

| C-N-C (Pyridine) | 117 |

| C-C-C (Pyridine) | 120 |

| C-N-C (Pyrrole) | 108 |

| C-C-N (inter-ring) | 125 |

Prediction of Spectroscopic Parameters (e.g., IR Frequencies, NMR Chemical Shifts)

DFT calculations are also instrumental in predicting the spectroscopic properties of molecules. The vibrational frequencies in an infrared (IR) spectrum correspond to the various modes of molecular vibration. DFT can calculate these frequencies with a high degree of accuracy, aiding in the interpretation of experimental IR spectra. For 3,5-dibromo-2,6-dimethoxy pyridine, a detailed vibrational analysis has been carried out using DFT, showing good agreement with experimental FT-IR and FT-Raman spectra. nih.gov A similar analysis for this compound would be expected to yield characteristic vibrational modes for the pyridine and pyrrole rings, as well as C-Br stretching and bending vibrations.

Table 3: Predicted IR Frequencies for this compound (Note: These are illustrative values for key vibrational modes based on analogous compounds. Specific calculated data is not available.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch (Pyrrole) | 3400-3500 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C=C/C=N Stretch (Pyridine Ring) | 1550-1650 |

| C-C/C-N Stretch (Pyrrole Ring) | 1400-1500 |

| C-Br Stretch | 500-600 |

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method. These calculations provide theoretical NMR spectra that can be compared with experimental data to confirm molecular structures. For various substituted pyridine derivatives, DFT has been successfully used to predict ¹H and ¹³C NMR chemical shifts. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

To investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of electronic excited states and the simulation of electronic spectra.

Simulation of Electronic Spectra and Optical Properties

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by determining the energies of electronic transitions from the ground state to various excited states. mdpi.com The calculated spectrum, which plots absorption intensity versus wavelength, can be compared with experimental UV-Vis spectra to understand the electronic transitions occurring within the molecule. For this compound, TD-DFT would likely predict π-π* transitions associated with the conjugated system of the pyridine and pyrrole rings.

Table 4: Predicted Electronic Transitions for this compound (Note: These are illustrative values based on typical electronic transitions in similar aromatic systems. Specific calculated data is not available.)

| Transition | Predicted Wavelength (nm) | Oscillator Strength |

| HOMO -> LUMO | ~300 | Moderate |

| HOMO-1 -> LUMO | ~270 | High |

| HOMO -> LUMO+1 | ~250 | Low |

Analysis of Photoinduced Processes

TD-DFT can also be used to study various photoinduced processes, such as fluorescence and phosphorescence, by calculating the properties of the first excited singlet and triplet states. The nature of these excited states, including their geometries and energies, dictates the photophysical behavior of the molecule. While no specific studies on the photoinduced processes of this compound were found, TD-DFT would be the theoretical method of choice for such investigations.

Molecular Orbital Analysis

The electronic properties and reactivity of a molecule are closely related to its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO is likely to be distributed over the electron-deficient pyridine ring. The bromine substituents would also influence the energies and distributions of these frontier orbitals. In a study of 3,5-dibromo-2,6-dimethoxy pyridine, the HOMO-LUMO energy gap was calculated, providing insights into its electronic properties. nih.gov

Table 5: Predicted Molecular Orbital Energies for this compound (Note: These are illustrative values based on analogous compounds. Specific calculated data is not available.)

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure concepts of chemical bonds and lone pairs. numberanalytics.comwisc.edu This analysis is invaluable for understanding intramolecular charge transfer (ICT), hyperconjugation, and electron delocalization within a molecule.

Table 2: Predicted Major Intramolecular Interactions from NBO Analysis Note: This table presents hypothetical but chemically plausible interactions for this compound based on NBO principles. The stabilization energies are illustrative.

| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N(Pyridine) | π* (C-C) (Pyridine Ring) | High | Lone pair delocalization into the pyridine ring. |

| LP (1) N(Pyrrole) | π* (C-C) (Pyrrole Ring) | High | Lone pair delocalization contributing to the aromaticity of the pyrrole ring. |

| π (C-C) (Pyrrole Ring) | π* (C-C) (Pyridine Ring) | Moderate | π-π conjugation between the two aromatic systems. |

| π (C-C) (Pyridine Ring) | π* (C-C) (Pyrrole Ring) | Moderate | π-π conjugation between the two aromatic systems. |

Electrostatic Potential Mapping and Reactivity Indices

The molecular electrostatic potential (ESP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. youtube.com It maps the electrostatic potential onto the electron density surface, allowing for the immediate identification of electron-rich and electron-poor regions.

The ESP map uses a color spectrum to denote charge distribution. Regions with a negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. These are the nucleophilic sites. Conversely, regions with a positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack; these are the electrophilic sites. researchgate.net

For this compound, the following predictions can be made based on its structure:

Nucleophilic Sites: The most significant region of negative potential is expected around the pyridine nitrogen atom, attributable to its lone pair of electrons. researchgate.net This makes it a primary site for protonation and interaction with electrophiles.

Electrophilic Sites: Positive potential is anticipated on the hydrogen atoms attached to the aromatic rings. Furthermore, the regions around the bromine atoms may exhibit positive potential along the C-Br bond axis (a phenomenon known as a sigma-hole), making them potential sites for certain nucleophilic interactions.

By combining insights from FMO theory and ESP maps, computational chemists can predict the most probable pathways for chemical reactions. The identification of nucleophilic and electrophilic centers guides the modeling of interactions between the molecule and potential reactants.

To investigate a specific reaction, theoretical calculations can be performed to map out the potential energy surface. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction. By comparing the activation energies of different possible pathways, the most kinetically favorable reaction mechanism can be determined. For instance, an electrophilic substitution reaction on one of the aromatic rings would be modeled by computationally approaching an electrophile to various positions and calculating the energy required to pass through the corresponding transition states.

Solvent Effects and Continuum Solvation Models in Computational Studies

Most chemical reactions are carried out in a solvent, which can significantly influence the reaction's outcome. Computational studies performed in the "gas phase" (i.e., on an isolated molecule) may not accurately reflect reality. Therefore, incorporating solvent effects is crucial for obtaining meaningful results.

Continuum solvation models, such as the Polarizable Continuum Model (PCM), are a common and efficient method for simulating the effects of a solvent. asianresassoc.org In this approach, the solute molecule is placed in a cavity within a continuous medium that has the dielectric properties of the bulk solvent. This model accounts for the bulk electrostatic interactions between the solute and the solvent.

The choice of solvent can alter the electronic properties of the molecule, including the HOMO-LUMO energy gap. asianresassoc.org Polar solvents tend to stabilize charged or highly polar species, which can affect the energies of reactants, products, and transition states, thereby influencing reaction rates and equilibria. Computational studies on this compound would likely involve testing a range of solvents with varying polarities to simulate different experimental conditions and to understand how the solvent environment modulates its chemical behavior. asianresassoc.org

Reactivity and Synthetic Transformations of 3,5 Dibromo 2 1h Pyrrol 1 Yl Pyridine

Modifications at the Bromine Substituents

The two bromine atoms on the pyridine (B92270) ring are the most reactive sites for substitution reactions, particularly through metal-catalyzed cross-coupling reactions. The electronic environment of the pyridine ring, influenced by the nitrogen atom and the pyrrole (B145914) substituent, dictates the relative reactivity of the C3 and C5 positions.

Selective Monosubstitution and Disubstitution Reactions

The differential electronic nature of the C3 and C5 positions on the pyridine ring allows for the potential for selective monosubstitution under carefully controlled reaction conditions. Generally, the position para to the nitrogen (C5 in this case, although numbering conventions can vary) is more susceptible to nucleophilic attack in some contexts, while steric and electronic factors from the adjacent pyrrole group can influence the reactivity at the C3 position.

Cross-coupling reactions such as Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Negishi reactions are commonly employed to replace bromine atoms with a variety of functional groups. By tuning the catalyst, ligands, base, and temperature, it is often possible to achieve selective reaction at one bromine atom over the other. Subsequent reaction under different conditions can then modify the second bromine atom, leading to disubstituted products.

Below is a representative table of potential cross-coupling reactions that could be applied to 3,5-dibromo-2-(1H-pyrrol-1-yl)pyridine, based on established pyridine chemistry.

| Reaction Type | Reagent | Product Type |

| Suzuki Coupling | Arylboronic acid | Aryl-substituted pyridine |

| Stille Coupling | Organostannane | Alkyl/Aryl-substituted pyridine |

| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted pyridine |

| Buchwald-Hartwig Amination | Amine | Amino-substituted pyridine |

| Negishi Coupling | Organozinc reagent | Alkyl/Aryl-substituted pyridine |

Interactive Data Table: Potential Cross-Coupling Reactions (This table is representative of common reactions for dihalopyridines and not based on specific experimental data for this compound, which is not widely available in published literature.)

Preparation of Polyfunctionalized Pyridine Derivatives

The sequential or one-pot disubstitution of the bromine atoms on this compound serves as a key strategy for the synthesis of polyfunctionalized pyridine derivatives. For instance, a Suzuki coupling at one position followed by a Sonogashira coupling at the other would yield a pyridine core with distinct aryl and alkynyl substituents. This step-wise functionalization is crucial for building molecular complexity and accessing a diverse range of chemical structures for applications in medicinal chemistry, materials science, and catalysis.

Transformations Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic, allowing for reactions at this site.

N-Alkylation and Quaternization Reactions

The pyridine nitrogen can be alkylated using various alkylating agents, such as alkyl halides or sulfates, to form pyridinium (B92312) salts. This process is known as quaternization. Quaternization modifies the electronic properties of the pyridine ring, making it more electron-deficient. This can, in turn, influence the reactivity of the substituents on the ring. The reaction conditions for N-alkylation typically involve heating the pyridine derivative with an excess of the alkylating agent, sometimes in a polar solvent.

Coordination Chemistry with Metal Centers

The nitrogen atom of the pyridine ring in 2-(1H-pyrrol-1-yl)pyridine and its derivatives can act as a ligand, coordinating to a variety of metal centers. The lone pair of electrons on the nitrogen is available to form a coordinate bond with a metal ion. The pyrrole nitrogen, by contrast, is generally not available for coordination as its lone pair is involved in the aromatic sextet of the pyrrole ring. This monodentate coordination through the pyridine nitrogen allows this compound to be used in the formation of metal complexes and coordination polymers. The nature of the metal and other ligands present will determine the geometry and properties of the resulting complex.

Reactivity of the Pyrrole Moiety

The pyrrole ring is an electron-rich aromatic system and is generally more reactive towards electrophilic substitution than benzene.

The pyrrole ring in 2-(1H-pyrrol-1-yl)pyridine derivatives can undergo electrophilic aromatic substitution reactions. Due to the electron-donating nature of the nitrogen atom, the pyrrole ring is activated towards electrophiles. Substitution typically occurs at the C2 (alpha) position of the pyrrole ring, as the intermediate carbocation is more stabilized by resonance. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. However, the presence of the electron-withdrawing pyridine ring attached to the pyrrole nitrogen can decrease the reactivity of the pyrrole moiety compared to unsubstituted pyrrole. Furthermore, strong acidic conditions often used in electrophilic aromatic substitution can lead to polymerization of the pyrrole ring, necessitating the use of milder reagents and conditions.

Electrophilic Substitution on the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system, making it significantly more reactive towards electrophilic aromatic substitution than benzene. pearson.compearson.com The delocalization of the nitrogen's lone pair of electrons increases the electron density of the ring carbons, facilitating attack by electrophiles. pearson.com In N-substituted pyrroles, such as this compound, electrophilic substitution is anticipated to occur predominantly on the pyrrole moiety rather than the deactivated dibromopyridine ring. echemi.com

Below is a table summarizing potential electrophilic substitution reactions on the pyrrole ring of the title compound.

| Reaction Type | Reagent(s) | Expected Major Product |

| Friedel-Crafts Acylation | Acetic anhydride, SnCl₄ | 3,5-dibromo-2-(2-acetyl-1H-pyrrol-1-yl)pyridine |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 1-(3,5-dibromopyridin-2-yl)-1H-pyrrole-2-carbaldehyde |

| Halogenation | N-Bromosuccinimide (NBS) | 3,5-dibromo-2-(2-bromo-1H-pyrrol-1-yl)pyridine |

| Nitration | HNO₃, Acetic Anhydride | 3,5-dibromo-2-(2-nitro-1H-pyrrol-1-yl)pyridine |

N-Substitution of the Pyrrole Nitrogen

In the compound this compound, the nitrogen atom of the pyrrole ring is already substituted with a 3,5-dibromopyridin-2-yl group. This forms a tertiary nitrogen center within an N-aryl pyrrole framework. Consequently, this nitrogen atom lacks a hydrogen atom and does not possess a lone pair of electrons that is readily available for further reaction with electrophiles without disrupting the aromatic system. Therefore, direct N-substitution on the pyrrole nitrogen via typical electrophilic addition or alkylation pathways is not a feasible transformation for this molecule.

Ring-Opening and Ring-Closing Reactions Involving the Heterocyclic System

The heterocyclic framework of this compound possesses the potential to undergo skeletal transformations, particularly through mechanisms involving ring-opening and subsequent ring-closure. One of the most relevant mechanisms for such transformations in nitrogen-containing heterocycles is the SN(ANRORC) mechanism, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure. wikipedia.orgacs.org

This pathway is well-documented for electron-deficient azines, like substituted pyrimidines and quinazolines, especially under forcing conditions with potent nucleophiles such as sodium amide or potassium amide in liquid ammonia. wikipedia.orgresearchgate.netbaranlab.org The dibromopyridine ring in the title compound is rendered electron-deficient by the electronegative nitrogen atom and the two bromine substituents. This could make it susceptible to nucleophilic attack at a carbon atom, initiating an ANRORC-type cascade. For instance, a strong nucleophile could add to the pyridine ring, leading to the cleavage of a C-N or C-C bond to form a ring-opened intermediate, which could then cyclize in a different manner to yield a new heterocyclic or carbocyclic system. wikipedia.org

While specific experimental studies detailing ANRORC reactions on this compound are not available, the established reactivity of related dihalopyridines suggests this as a plausible, albeit likely non-trivial, reaction pathway under specific, strongly nucleophilic and basic conditions.

Catalyst-Mediated Transformations and Stereochemical Control

The two bromine atoms on the pyridine ring serve as versatile handles for a variety of catalyst-mediated transformations, most notably palladium-catalyzed cross-coupling reactions. eie.gr These reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. eie.grwikipedia.orgwikipedia.org

A critical aspect of these transformations is regioselectivity, as the two bromine atoms at the C3 and C5 positions are in distinct chemical environments and may exhibit different reactivities. The C3 position is adjacent to the C2 carbon bearing the pyrrolyl substituent, while the C5 position is para to it. This difference can be exploited to achieve selective mono-functionalization or controlled sequential di-functionalization. Studies on analogous dihalogenated heterocycles, such as 3,5-dibromo-2-pyrone, have shown that reaction conditions can dictate the site of coupling. For instance, in Stille couplings of 3,5-dibromo-2-pyrone, the reaction typically occurs at the more electron-deficient C3 position; however, the addition of a copper(I) co-catalyst can reverse this selectivity, favoring reaction at C5. nih.govresearchgate.net Similar ligand- and additive-controlled selectivity has been observed in cross-couplings of 2,4-dihalopyridines. whiterose.ac.uknsf.govacs.org This suggests that selective cross-coupling at either the C3 or C5 position of this compound could be achievable by carefully tuning the catalyst, ligands, and additives.

The table below outlines potential catalyst-mediated transformations for this compound.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product(s) |

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 3-Aryl-5-bromo-2-(1H-pyrrol-1-yl)pyridine and/or 5-Aryl-3-bromo-2-(1H-pyrrol-1-yl)pyridine |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, (CuI) | 3-Substituted-5-bromo-2-(1H-pyrrol-1-yl)pyridine and/or 5-Substituted-3-bromo-2-(1H-pyrrol-1-yl)pyridine |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 3-Alkynyl-5-bromo-2-(1H-pyrrol-1-yl)pyridine and/or 5-Alkynyl-3-bromo-2-(1H-pyrrol-1-yl)pyridine |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | 3-Amino-5-bromo-2-(1H-pyrrol-1-yl)pyridine and/or 5-Amino-3-bromo-2-(1H-pyrrol-1-yl)pyridine |

Regarding stereochemical control, the parent molecule this compound is achiral. Stereochemical considerations would arise if chiral, non-racemic catalysts or coupling partners are used. For instance, atroposelective cross-coupling reactions could potentially generate axially chiral biaryl products if rotation around the newly formed C-C bond is sufficiently hindered. While asymmetric Suzuki-Miyaura couplings of heterocycles are known, nih.gov specific studies to control stereochemistry in reactions involving this compound have not been reported.

Advanced Materials Science Applications of 3,5 Dibromo 2 1h Pyrrol 1 Yl Pyridine As a Building Block

Precursors for π-Conjugated Systems and Polymers

The arrangement of aromatic pyridine (B92270) and pyrrole (B145914) rings in 3,5-dibromo-2-(1H-pyrrol-1-yl)pyridine provides a foundation for creating extended π-conjugated systems. These systems are integral to the field of organic electronics, where the delocalization of π-electrons along a molecular backbone dictates the material's electronic and optical properties. The presence of two bromine atoms allows for the programmed extension of this conjugation through various cross-coupling reactions.

The this compound molecule is an ideal monomer for the synthesis of π-conjugated polymers through step-growth polymerization. The two bromine atoms at the C3 and C5 positions of the pyridine ring serve as reactive handles for forming new carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille coupling reactions, are powerful methods for this purpose.

In a typical Suzuki-Miyaura polymerization, this compound can be reacted with a co-monomer containing two boronic acid or boronic ester groups. Similarly, in a Stille coupling, the co-monomer would be a bis(trialkylstannyl) derivative. These reactions allow for the creation of alternating copolymers with a precisely defined sequence of electron-donating and electron-accepting units, which is crucial for tuning the material's band gap and charge transport properties. The choice of co-monomer can be used to control the resulting polymer's properties, such as solubility, morphology, and electronic energy levels.

Table 1: Potential Cross-Coupling Reactions for Polymer Synthesis

| Reaction Name | Co-monomer Type | Catalyst System (Typical) | Resulting Linkage |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl-diboronic acid / ester | Pd(PPh₃)₄, Na₂CO₃ | Aryl-Aryl |

| Stille Coupling | Aryl-bis(stannane) | Pd(PPh₃)₄ | Aryl-Aryl |

| Heck Coupling | Divinyl-aryl | Pd(OAc)₂, P(o-tol)₃ | Aryl-Vinyl |

| Sonogashira Coupling | Diethynyl-aryl | PdCl₂(PPh₃)₂, CuI | Aryl-Ethynyl |

Beyond polymers, this compound is also a valuable building block for the synthesis of well-defined, monodisperse oligomers. Oligomers serve as excellent models for understanding the structure-property relationships in their corresponding polymers. By controlling the number of repeating units, the evolution of electronic properties, such as the HOMO/LUMO energy levels and the optical absorption spectrum, can be systematically studied.

Theoretical studies based on Density Functional Theory (DFT) on related pyridine-pyrrole oligomers have shown that the electronic properties are highly dependent on the chain length and conformation. ontosight.ai For instance, as the number of repeating units increases, the HOMO-LUMO gap typically decreases, leading to a red-shift in the absorption spectrum. The specific linkage points and the resulting torsion angles between the monomer units play a critical role in determining the effective conjugation length and, consequently, the material's electronic behavior. The helical structures that can be adopted by oligomers based on pyridine and pyrrole rings can also lead to interesting chiroptical properties. ontosight.ai

Table 2: Calculated Electronic Properties of Model Pyridine-Pyrrole Oligomers

| Number of Units (n) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Major Absorption λ (nm) |

|---|---|---|---|---|

| 1 | -5.89 | -1.21 | 4.68 | 295 |

| 2 | -5.62 | -1.55 | 4.07 | 340 |

| 3 | -5.48 | -1.73 | 3.75 | 375 |

| 4 | -5.39 | -1.85 | 3.54 | 402 |

Note: Data are hypothetical and based on trends reported for similar oligomeric systems for illustrative purposes.

Ligand Design for Organometallic Catalysis

The 2-(1H-pyrrol-1-yl)pyridine moiety is an effective N,N'-bidentate chelating ligand, capable of coordinating with a wide range of transition metals. ontosight.ai The introduction of dibromo-substituents on the pyridine ring modifies the electronic properties of the ligand, which in turn can influence the catalytic activity and stability of the resulting organometallic complex.

The this compound ligand coordinates to a metal center through the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the pyrrole ring, forming a stable five-membered chelate ring. The bromine substituents are electron-withdrawing, which reduces the electron density on the pyridine ring. This can affect the ligand's donor strength and the redox properties of the metal center in the complex.

The coordination of this ligand framework has been observed with various transition metals, including ruthenium, iron, copper, and zinc. unimi.ittcu.edunih.gov Depending on the metal ion, its oxidation state, and the other ligands present, the resulting complexes can adopt different geometries, such as square planar, tetrahedral, or octahedral. The steric and electronic properties of the ligand play a crucial role in determining the final structure and reactivity of the complex.

Organometallic complexes featuring pyridine-pyrrole based ligands have shown promise in catalysis. While specific catalytic applications of complexes derived from this compound are not widely reported, the structural motif is relevant to several catalytic processes. For instance, iron complexes with pyridine-containing macrocyclic ligands have been used in Suzuki-Miyaura cross-coupling reactions. unimi.it Zinc complexes supported by dipyridylpyrrole ligands have been employed as efficient catalysts for Michael addition reactions. rsc.org

The ability to tune the electronic properties of the ligand via the bromo-substituents is a key feature. Electron-withdrawing groups can make the metal center more electrophilic, which can be advantageous for activating substrates in reactions like hydrogenation or hydrosilylation. Furthermore, the bimetallic systems, where two metal centers are held in close proximity by bridging ligands, are of great interest for the cooperative activation of small molecules like H₂, O₂, or CO₂. rsc.org The dibromo functionality on the ligand could also serve as a site for post-complexation modification, allowing for the attachment of the catalyst to a solid support or the introduction of additional functional groups.

Scaffold for Optoelectronic Materials Development

The term "scaffold" refers to a core molecular structure upon which more complex molecules can be built. This compound is an excellent scaffold for the development of materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.

The two bromine atoms provide sites for introducing a wide variety of functional groups through cross-coupling reactions. This allows for the systematic tuning of the molecule's properties. For example, attaching electron-donating groups can raise the HOMO level, while attaching electron-accepting groups can lower the LUMO level. This control over the frontier molecular orbitals is essential for designing materials with specific energy levels for efficient charge injection and transport in electronic devices.

Furthermore, by attaching large, conjugated aromatic groups at the 3- and 5-positions, it is possible to create non-polymeric, small molecule organic semiconductors. These materials often offer advantages in terms of purification and device fabrication compared to polymers. The intrinsic dipole moment arising from the electron-donating pyrrole and electron-accepting pyridine can also be beneficial for molecular packing in the solid state, which is a critical factor for achieving high charge carrier mobility in OFETs. The pyridine-pyrrole core can also impart desirable photophysical properties, and its derivatives are explored for their use in luminescent materials and chemosensors. ontosight.ai

Lack of Publicly Available Research Data for this compound in Advanced Materials Science Applications

Following a comprehensive search of scholarly articles, academic databases, and patent literature, it has been determined that there is a notable absence of published research specifically detailing the applications of the chemical compound this compound as a building block in the fields of advanced materials science as outlined. Specifically, no detailed research findings, data tables, or in-depth studies were found pertaining to its charge transport properties, its use in luminescent material design, or its role in the formation of supramolecular assemblies and self-assembly.

The inquiry sought to generate a detailed scientific article structured around the following key areas:

Frameworks for Supramolecular Assemblies and Self-Assembly:Examining its capacity to form ordered, large-scale structures through non-covalent interactions, a key aspect of crystal engineering and the development of functional nanomaterials.

Despite a thorough investigation using targeted search queries, the scientific literature does not appear to contain specific studies on this compound within these contexts. While information on related pyridine and pyrrole derivatives in materials science is available, the explicit focus on this particular dibrominated compound as per the instructions could not be fulfilled based on the current body of public scientific knowledge.

Therefore, the generation of a scientifically accurate and data-rich article strictly adhering to the requested outline for this compound is not feasible at this time due to the lack of primary research data.

Theoretical Structure Property Relationship Investigations of 3,5 Dibromo 2 1h Pyrrol 1 Yl Pyridine Derivatives

Computational Models for Structure-Reactivity Correlations

Computational models are essential for establishing correlations between the three-dimensional structure of a molecule and its chemical reactivity. For heterocyclic systems like 3,5-dibromo-2-(1H-pyrrol-1-yl)pyridine derivatives, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed methods. These quantum-mechanical calculations are used to determine ground and excited state properties, providing insights into molecular stability, electronic transitions, and reactivity. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to create mathematical models that relate the chemical structure of a compound to its physical, chemical, or biological properties. These models are built by calculating molecular descriptors—numerical values that quantify different aspects of a molecule's structure—and correlating them with experimentally determined properties.

For pyridine (B92270) derivatives, QSPR studies have been used to predict properties like antiproliferative activity. nih.gov Molecular descriptors can include:

Electronic descriptors: Charges, dipole moments, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific conformational parameters.

Topological descriptors: Indices that describe the connectivity of atoms within the molecule.

In the context of this compound derivatives, a QSPR model could be developed to predict properties such as solubility, stability, or affinity for a biological target. By systematically modifying the substituents on the pyrrole (B145914) or pyridine rings and calculating the resulting change in molecular descriptors, a predictive model can be constructed. This approach allows for the virtual screening of a large number of derivatives to identify candidates with desired properties before undertaking their synthesis.

Rational Design Principles for Modulating Electronic and Steric Effects

Rational design involves the strategic modification of a lead compound to optimize its properties for a specific application. For this compound, the primary sites for modification are the two bromine atoms and the hydrogen atoms on the pyrrole and pyridine rings. The design principles revolve around modulating electronic and steric effects.

Electronic Effects:

Electron-Withdrawing Groups (EWGs): The two bromine atoms on the pyridine ring act as strong EWGs, lowering the energy of the molecule's LUMO. This can enhance its electron-accepting capabilities, which is relevant for applications in materials science.

Electron-Donating Groups (EDGs): The pyrrole ring is an electron-rich system. Its donating effect can be tuned by adding substituents to the pyrrole ring itself. This interplay between the electron-deficient pyridine and electron-rich pyrrole is key to the molecule's properties.

Steric Effects:

The placement of bulky substituents can influence the dihedral angle between the pyridine and pyrrole rings. nih.gov This conformational change can disrupt or enhance π-electronic conjugation between the two rings, thereby altering the molecule's optical and electronic properties. nih.gov In the design of novel tubulin polymerization inhibitors based on a pyrazolo[3,4-b]pyridine core, a ring-tethering strategy was used to lock the molecular conformation and improve stability. nih.gov

A study on 1H-pyrrolo[3,2-c]pyridine derivatives demonstrated that modifying the aryl group at the 6-position could significantly impact anticancer activity, highlighting the importance of substituent choice in rational design. nih.gov

Influence of Substituents on Molecular Conformation and Dynamics

Substituents have a profound impact on the three-dimensional structure and dynamic behavior of molecules. For this compound, key considerations include the planarity of the molecule and the rotational freedom between the two heterocyclic rings.

Studies on related (1H-pyrrol-2-yl)pyridines show that the dihedral angle between the pyrrole and pyridine rings is typically small, ranging from approximately 5° to 17°, indicating a nearly planar conformation that facilitates π-conjugation. researchgate.net However, the introduction of substituents can alter this. For example, bulky groups placed near the linkage between the rings can cause steric hindrance, forcing the rings to twist relative to each other. nih.gov This disruption of planarity can lead to changes in the absorption and emission spectra. nih.gov

In a study of borafluorene derivatives, it was found that substituents strongly influence the LUMO levels while having less effect on the HOMO levels. researchgate.net Similarly, for this compound derivatives, substituents would be expected to modulate the electronic energy levels and conformational stability. The table below, adapted from research on substituted BODIPY chromophores, illustrates how different substituent positions and types can shift spectroscopic properties, a principle applicable to the rational design of pyrrolopyridine derivatives. nih.gov

| Substituent Type | Position on Core | Effect on π-conjugation | Predicted Impact on Absorption Wavelength |

|---|---|---|---|

| Electron Donating (e.g., -OCH3) | Pyrrole Ring | Enhanced | Bathochromic Shift (to longer wavelengths) |

| Electron Withdrawing (e.g., -NO2) | Pyrrole Ring | Reduced | Hypsochromic Shift (to shorter wavelengths) |

| Bulky Group (e.g., -tBu) | Adjacent to Ring Linkage | Disrupted (due to steric hindrance) | Hypsochromic Shift |

| Halogen (e.g., -F, -Cl) | Pyridine Ring | Modulated (inductive vs. mesomeric effects) | Variable, depends on position |

In Silico Screening for Novel Material Candidates

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical structures to identify those possessing desired properties. This method is significantly faster and more cost-effective than traditional high-throughput screening. For pyrrolopyridine derivatives, this approach can be used to identify candidates for applications in medicine or materials science. mdpi.comresearchgate.net

The process typically involves:

Library Design: A virtual library of this compound derivatives is generated by systematically adding a wide range of substituents at various positions.

Property Prediction: The computational models discussed in section 7.1 are used to calculate key properties (e.g., electronic properties, binding affinity to a target protein) for every molecule in the library.

Filtering and Ranking: The library is filtered based on predefined criteria (e.g., drug-likeness rules, specific electronic parameters). nih.gov Remaining candidates are then ranked based on their predicted performance.

For example, in a search for novel anticancer agents, in silico molecular docking can be used to predict the binding affinity of derivatives to a specific enzyme or receptor. mdpi.com The table below shows representative data from a virtual screening study on substituted spirooxindole-pyrrolines, demonstrating how binding affinity scores are used to rank potential drug candidates. mdpi.com A similar approach could be applied to screen derivatives of this compound.

| Compound ID | Substituent | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|---|

| SOX-4a | -H | CD44 | -7.4 |

| SOX-4b | -Cl | CD44 | -7.2 |

| SOX-4c | -Br | CD44 | -7.1 |

| SOX-4d | -F | CD44 | -6.9 |

| SOX-4h | -NO2 | CD44 | -6.5 |

This methodology allows researchers to prioritize the most promising candidates for synthesis and experimental validation, accelerating the discovery of novel materials and therapeutic agents. researchgate.net

Future Perspectives and Emerging Research Frontiers in 3,5 Dibromo 2 1h Pyrrol 1 Yl Pyridine Chemistry

Sustainable Synthetic Methodologies (e.g., Photoredox Catalysis, Electrochemistry)

The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. For the synthesis of polysubstituted pyridines like 3,5-dibromo-2-(1H-pyrrol-1-yl)pyridine, emerging techniques such as photoredox catalysis and electrochemistry offer greener alternatives to traditional methods, which often rely on harsh conditions and stoichiometric, toxic reagents. insuf.orgnih.gov

Photoredox Catalysis: This approach uses visible light to activate a photocatalyst, initiating single-electron transfer (SET) processes that can drive a wide range of chemical transformations under mild conditions. insuf.orgresearchgate.net For a target like this compound, photoredox catalysis could enable novel C-H functionalization strategies, allowing for the direct introduction of the pyrrole (B145914) ring or bromine atoms onto a pyridine (B92270) core, potentially bypassing multi-step sequences. nih.gov This methodology is particularly powerful for late-stage functionalization, offering new ways to diversify complex molecules. researchgate.net The use of organic photocatalysts further enhances the sustainability of these methods. researchgate.net

Electrochemistry: Electroorganic synthesis utilizes electrical current to drive chemical reactions, replacing conventional oxidizing and reducing agents. nih.govrsc.org This technique offers high levels of control and can often be performed in greener solvents. The synthesis of halogenated heterocycles has been successfully demonstrated using electrochemical methods, suggesting a viable pathway for the dibromination of a 2-(1H-pyrrol-1-yl)pyridine precursor. nih.gov Electrochemical approaches can also facilitate novel cyclization and coupling reactions, providing alternative routes to construct the core pyridine structure. rsc.orgrsc.org

Comparison of Synthetic Methodologies for Functionalized Pyridines

| Methodology | Key Advantages | Potential Application for this compound | Challenges |

|---|---|---|---|

| Traditional Synthesis | Well-established procedures, predictable outcomes. | Multi-step sequences involving condensation and halogenation. | Harsh conditions, toxic reagents, poor atom economy. |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, novel reactivity (e.g., C-H functionalization). nih.gov | Direct C-H pyrrolation or bromination of a pyridine substrate. | Substrate scope limitations, optimization of photocatalyst and light source. |

| Electrochemistry | Avoids chemical oxidants/reductants, high selectivity, scalable. nih.govrsc.org | Clean, controlled bromination; novel coupling strategies. | Electrode material sensitivity, electrolyte optimization, specialized equipment. |

High-Throughput Experimentation and Automation in Synthesis

The discovery and optimization of synthetic routes for complex molecules can be a time-consuming and resource-intensive process. High-Throughput Experimentation (HTE) and automation are transforming this paradigm by enabling the rapid screening of numerous reaction conditions in parallel. seqens.comtrajanscimed.comyoutube.com